(S)-4,4,4-Trifluoro-2-butanol
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Overview
Description
(S)-4,4,4-Trifluoro-2-butanol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanol molecule. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and the ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-4,4,4-Trifluoro-2-butanol can be synthesized through several methods. One common approach involves the reduction of (S)-4,4,4-Trifluoro-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-4,4,4-Trifluoro-2-butanone. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4,4-Trifluoro-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (S)-4,4,4-Trifluoro-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of (S)-4,4,4-Trifluoro-2-butane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
Oxidation: (S)-4,4,4-Trifluoro-2-butanone.
Reduction: (S)-4,4,4-Trifluoro-2-butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-4,4,4-Trifluoro-2-butanol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which (S)-4,4,4-Trifluoro-2-butanol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and influence biochemical pathways. The compound’s high electronegativity also allows it to participate in electron transfer reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-4,4,4-Trifluoro-2-butanone: A ketone analog that shares similar structural features but differs in reactivity and applications.
(S)-4,4,4-Trifluoro-2-butane: A fully reduced form that lacks the hydroxyl group, resulting in different chemical properties.
(S)-4,4,4-Trifluoro-3-butanol: A positional isomer with the hydroxyl group on the third carbon, leading to distinct reactivity.
Uniqueness
(S)-4,4,4-Trifluoro-2-butanol is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
494752-71-5 |
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Molecular Formula |
C4H7F3O |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
(2S)-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 |
InChI Key |
MZYWEUWEIXJBPQ-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CC(F)(F)F)O |
Canonical SMILES |
CC(CC(F)(F)F)O |
Origin of Product |
United States |
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